molecular formula C12H16ClN3OS B6110863 N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride

N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride

Cat. No.: B6110863
M. Wt: 285.79 g/mol
InChI Key: WQVNOAWAPIJUGE-UHFFFAOYSA-N
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Description

N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride is a compound that belongs to the class of organic compounds known as oxadiazoles. These compounds are characterized by a five-membered ring containing oxygen, nitrogen, and sulfur atoms. The presence of the thiophene ring and the oxadiazole moiety in its structure makes it an interesting compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride typically involves the reaction of thiophene derivatives with amidoximes under specific conditions. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with an appropriate amidoxime in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The resulting intermediate is then reacted with cyclopentanamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to affect acetylcholine receptors, leading to its potential use as a nematicide . Additionally, it may inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride is unique due to its specific combination of the thiophene and oxadiazole rings, which imparts distinct chemical and biological properties. Its ability to interact with acetylcholine receptors and potential therapeutic applications set it apart from other similar compounds .

Properties

IUPAC Name

N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyclopentanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS.ClH/c1-2-5-9(4-1)13-8-11-14-12(15-16-11)10-6-3-7-17-10;/h3,6-7,9,13H,1-2,4-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVNOAWAPIJUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=NC(=NO2)C3=CC=CS3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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